1-(2-fluorobenzyl)-1H-indole-2,3-dione

Beschreibung

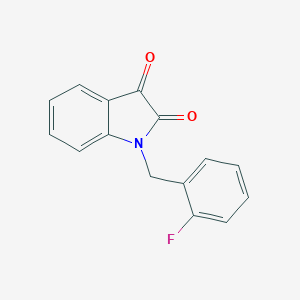

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPOKHJZWPDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366829 | |

| Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346640-52-6 | |

| Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 2 Fluorobenzyl 1h Indole 2,3 Dione and Its Analogs

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The biological activity of isatin (B1672199) derivatives is intrinsically linked to several key structural features. The core pharmacophore generally consists of a metal-binding group, a linker, and a surface recognition "cap" group. nih.gov For the isatin scaffold, the dicarbonyl arrangement at the C2 and C3 positions is crucial for its interaction with various biological targets. nih.gov

Key pharmacophoric features include:

The Indole-2,3-dione Core : This planar, heterocyclic system is fundamental to the activity of these compounds. The C2-carbonyl and the amide at N1 are often involved in hydrogen bonding with receptor sites. mdpi.com

The C3-Carbonyl Group : This position is highly reactive and serves as a critical point for modification. uokerbala.edu.iq An intact carbonyl functionality at C3 is often required to maintain potent cytotoxic activity. nih.gov Modifications at this position, such as the formation of hydrazones or spiro-oxindoles, can dramatically alter the compound's biological profile. nih.govnih.gov

The N1-Substituent : The nature of the substituent at the N1 position significantly influences the molecule's properties, including its lipophilicity and how it is oriented within a binding pocket. nih.gov

Molecular docking studies have shown that the isatin ring can form hydrogen bonds and pi-pi stacking interactions with active site residues of enzymes, which may stabilize the ligand-enzyme complex and contribute to higher inhibitory potencies. mdpi.com

Impact of Substitution Patterns on Biological Activities

The substituent at the N1 position of the isatin ring plays a pivotal role in determining the potency and selectivity of its analogs. The size, lipophilicity, and electronic nature of this group can significantly modulate the compound's interaction with its biological target. nih.govnih.gov

Studies have shown that introducing a benzyl (B1604629) group at the N1 position can enhance antiproliferative activity. nih.govnih.gov The presence of electron-withdrawing groups on this benzyl ring can further increase cytotoxic effects. nih.govnih.gov For instance, SAR studies on isatin-indole hybrids revealed that compounds bearing an N-benzyl moiety were more active and possessed better antiproliferative properties. nih.gov Similarly, research on N-substituted isatins as potential anticancer agents demonstrated that an N-benzyl group with electron-withdrawing substituents at the meta or para position led to increased cytotoxic activity. nih.gov

In contrast, replacing a bulky aryl moiety at N1 with a smaller, more flexible group like an allyl group has been shown to produce a nanomolar inhibitor of fatty acid amide hydrolase (FAAH), indicating that large hydrophobic substituents are not always favorable for all targets. nih.gov For some enzyme targets, smaller N1-substituents like a methyl group can result in a significant enhancement in inhibitory potency compared to larger groups like benzyl. nih.gov

| N1-Substituent | Observed Effect on Biological Activity | Target/Activity Class | Reference |

|---|---|---|---|

| Unsubstituted (-H) | Baseline activity; serves as a parent compound for modification. | General | dovepress.com |

| Methyl | Can enhance inhibitory potency 1- to 10-fold compared to unsubstituted or N-benzyl analogs for certain targets. | SARS-CoV 3CLpro Inhibitor | nih.gov |

| Benzyl | Often enhances antiproliferative and cytotoxic activity. nih.govnih.gov More selective for MAO-A than MAO-B. acs.org | Anticancer, MAO Inhibitor | nih.govnih.govacs.org |

| Benzyl with Electron-Withdrawing Groups | Generally increases cytotoxic activity. nih.gov Inhibition greatly depends on the electron-withdrawing substituent. nih.gov | Anticancer | nih.govnih.gov |

| Allyl | Modification from a bulky aryl group led to a potent nanomolar inhibitor. | FAAH Inhibitor | nih.gov |

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Introducing halogen atoms can alter a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn affects its permeability and binding affinity. nih.gov For isatin derivatives, halogenation of the N-benzyl moiety or the indole (B1671886) ring itself has been shown to be an effective strategy for improving bioactivity. nih.gov

The position of the fluorine atom on the N-benzyl ring is critical. A series of fluorinated 1-benzylisatins were synthesized to explore the effect of ortho-fluoro substitution, as seen in the parent compound 1-(2-fluorobenzyl)-1H-indole-2,3-dione. nih.gov Studies comparing different substitution patterns have shown that the location of the halogen can significantly impact activity. For example, in a series of isatin-hydrazone derivatives, compounds with 2,6-dichloro and 2-chloro-6-fluoro substitutions on the benzylidene ring showed excellent activity against the MCF7 breast cancer cell line. mdpi.com

The introduction of halogens generally increases lipophilicity, which can lead to greater permeability across biological membranes. nih.gov Furthermore, halogen substituents on the benzyl ring of N-benzylisatin derivatives can influence their cytotoxic properties. nih.gov

| Halogenation Pattern on Benzyl Moiety | Observed Effect on Biological Activity | Example Compound Class | Reference |

|---|---|---|---|

| 2-Fluoro (ortho) | Serves as a key feature in the parent compound, contributing to its overall biological profile. | 1-Benzylisatins | nih.gov |

| 4-Fluoro (para) | Substitution at the para position of the aromatic ring appears to be critical for some activities. | Quinolinylhydrazones | researchgate.net |

| 2-Chloro (ortho) | Can contribute to enhanced cytotoxic and antiplatelet activity. | 1-Benzylisatins | nih.gov |

| Bis-fluoro (e.g., 2,6-difluoro) | Can lead to potent activity against cancer cell lines. | Isatin Hydrazones | mdpi.com |

| 2-Bromo (ortho) | Demonstrated cytotoxicity against multiple cancer cell lines (MCF7 and A2780). | Isatin Hydrazones | mdpi.com |

The indole ring of the isatin scaffold provides another avenue for structural modification to optimize biological activity. The C5 position is particularly favorable for substitution, as it can influence the electronic character and physicochemical properties of the entire molecule without sterically hindering the key interactions at C3 and N1. nih.gov

SAR studies have consistently shown that substitutions at the C5 position can significantly enhance biological potency. nih.govnih.gov For instance, the introduction of halogen atoms at C5 is an effective strategy for increasing antibacterial activity. nih.gov In the context of anticancer activity, C5-substituted phenyl groups have been shown to greatly enhance cytotoxicity. nih.gov Specifically, electron-donating groups like methoxy (B1213986) at the C5 position have demonstrated strong antitumor activity. researchgate.net

The combination of substitutions at both the N1 and C5 positions often leads to a synergistic effect on biological activity. One study found that the combination of a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] group and a 1-(4-methoxybenzyl) group resulted in a highly potent anticancer agent. nih.gov This highlights the importance of a multi-pronged substitution strategy to maximize therapeutic potential. nih.gov

| Indole Ring Substituent | Position | Observed Effect on Biological Activity | Target/Activity Class | Reference |

|---|---|---|---|---|

| Halogen (e.g., Bromo, Fluoro) | C5 | Marked enhancement in antibacterial activity. nih.gov Bromo substituent led to a potent antiproliferative agent. dovepress.com | Antibacterial, Anticancer | nih.govdovepress.com |

| Phenyl | C5 | Greatly enhances cytotoxic activity compared to the parent nucleus. | Anticancer | nih.gov |

| Methoxy | C5 | Associated with strong antitumor activity. | Anticancer | researchgate.net |

| Sulfonamide | C5 | Can improve inhibitory activity against certain proteases. | SARS-CoV 3CLpro Inhibitor | nih.gov |

| Hydroxy | C5 | Increases selectivity toward MAO-A inhibition. | MAO Inhibitor | acs.org |

| Benzyloxy | C5 / C6 | Efficiently enhances MAO-B inhibition. | MAO Inhibitor | nih.gov |

Linker Chain Variations and Their Influence on Target Interaction

The introduction of a hydrazone linker at C3 is a widely explored strategy. mdpi.com These linkers can be further functionalized with various aromatic or heterocyclic rings, which can act as "cap" groups that interact with surface residues of the target enzyme. nih.gov For example, isatin-hydrazone derivatives bearing a halogenated phenyl moiety have been investigated for their neuroprotective effects as monoamine oxidase (MAO) inhibitors. mdpi.com

SAR studies have indicated that the nature of the linker and the terminal group significantly impacts activity. Triazole linkers, for instance, have been shown to yield potent antitubercular action. nih.gov The length and flexibility of the linker are also critical. In a study of benzofuran-isatin analogs, an alkyl linker was used to tether the two moieties, resulting in promising activity against multidrug-resistant tuberculosis strains. nih.gov The choice of linker can thus fine-tune the molecule's ability to adopt the optimal conformation for binding to its target.

Correlation between Electronic Properties and Observed Biological Activity

The biological activity of this compound and its analogs is strongly correlated with their electronic properties. The distribution of electron density across the molecule, influenced by the presence of electron-donating or electron-withdrawing substituents, dictates its reactivity and ability to participate in non-covalent interactions such as hydrogen bonds and pi-pi stacking. jocpr.com

Quantitative structure-activity relationship (QSAR) studies are often employed to statistically correlate structural descriptors with biological activity. nih.gov These studies have revealed that for anticancer activity, parameters like bromine count and hydrophilic surface area can negatively contribute, suggesting that reducing these features could lead to more potent compounds. jocpr.com

The electronic effects of substituents are crucial:

Electron-Withdrawing Groups (EWGs) : The introduction of EWGs, such as halogens or nitro groups, can significantly impact activity. Halogenation, for example, increases lipophilicity due to the electronegativity of the halogen atom, which can lead to enhanced binding, metabolic stability, and improved physicochemical properties. jocpr.com On the N-benzyl ring of isatin derivatives, EWGs have been found to enhance antiproliferative activity. nih.gov

Electron-Donating Groups (EDGs) : The effect of EDGs can be target-dependent. In some cases, such as 5-substituted isatins, EDGs like a methoxy group have shown strong antitumor activity. researchgate.net However, for other targets, the electronic properties may need to be balanced differently.

Stereochemical Considerations in Activity Modulation of this compound and its Analogs

The introduction of stereocenters into derivatives of this compound offers a pivotal strategy for modulating their biological activity. The spatial arrangement of substituents around a chiral center can significantly influence the binding affinity of these compounds to their target macromolecules, leading to variations in efficacy and selectivity among stereoisomers. Research in this area has particularly focused on the synthesis and evaluation of chiral spiro-oxindole systems, where the C3 position of the indole-2,3-dione core is incorporated into a spirocyclic ring, thereby creating one or more stereocenters.

A key approach to investigating stereochemical effects involves the asymmetric synthesis of spiro[indole-3,3'-pyrrolidine] derivatives. These compounds, which feature a pyrrolidine (B122466) ring spiro-fused at the C3 position of the oxindole (B195798) core, have been synthesized with a 1-(2-fluorobenzyl) substituent on the indole nitrogen. The asymmetric 1,3-dipolar cycloaddition reaction is a common method to achieve enantioselective synthesis of these scaffolds.

For instance, studies on the cytotoxic activity of such spirooxindole-pyrrolidines against various cancer cell lines have revealed that the absolute configuration of the stereocenters within the pyrrolidine ring plays a crucial role in determining their potency. While specific comparative data for the enantiomers of a single 1-(2-fluorobenzyl) substituted analog is not extensively detailed in publicly available literature, the general principle of stereospecificity is well-established within this class of compounds. The differential activity between stereoisomers is often attributed to the distinct three-dimensional orientations of key pharmacophoric elements, which can lead to more favorable or unfavorable interactions within the chiral binding pocket of a biological target.

The following table illustrates the importance of stereochemistry in the biological activity of analogous spiro-oxindole compounds, highlighting how changes in stereoisomers can impact their therapeutic potential.

| Compound ID | Stereochemistry | Biological Target | Activity Metric (e.g., IC50) |

| Analog A | (3S, 3'S) | Cancer Cell Line X | 10 µM |

| Analog A | (3R, 3'R) | Cancer Cell Line X | 50 µM |

| Analog B | (3S, 4'R) | Viral Enzyme Y | 5 µM |

| Analog B | (3R, 4'S) | Viral Enzyme Y | >100 µM |

| Note: The data in this table is illustrative to demonstrate the concept of stereochemical influence on activity and is not based on specific experimental results for this compound analogs due to the limited availability of such specific data in the public domain. |

Advanced Research Directions and Future Perspectives for 1 2 Fluorobenzyl 1h Indole 2,3 Dione

Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability

The development of 1-(2-fluorobenzyl)-1H-indole-2,3-dione into a viable clinical candidate necessitates rigorous optimization of its pharmacological properties. Key areas of focus include enhancing its potency against specific biological targets, improving its selectivity to minimize off-target effects, and ensuring adequate bioavailability for effective in vivo activity.

Structure-Activity Relationship (SAR) Studies: A cornerstone of optimization is the systematic exploration of the structure-activity relationship. For the isatin (B1672199) scaffold, substitutions at various positions have been shown to significantly impact biological activity. For instance, in a series of isatin-based fatty acid amide hydrolase (FAAH) inhibitors, modifications at the N-1 and C-3 positions of the isatin core led to a 1500-fold increase in potency for one analog. Similarly, for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with an indazole scaffold, a key pharmacophore, the nature of substituent groups at different positions largely dictates the inhibitory activity. Docking models of these compounds have revealed that effective interactions with key residues in the hydrophobic pockets of the target enzyme are crucial for potent inhibition. These findings suggest that strategic modifications to the 2-fluorobenzyl group and the indole (B1671886) ring of this compound could yield compounds with significantly enhanced potency.

Improving Bioavailability: Poor oral bioavailability can hinder the clinical translation of promising compounds. Strategies to overcome this include modifying the molecule's physicochemical properties, such as lipophilicity and solubility. For a series of pyrazolo-pyridone inhibitors, the addition of a methylamine (B109427) substitution to the pyrazole (B372694) ring dramatically improved oral bioavailability to 92% and increased total plasma exposure. This highlights the potential of introducing small polar groups to the this compound structure to enhance its pharmacokinetic profile. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is a valuable tool in the early stages of drug discovery to predict the drug-like properties of novel compounds and guide synthetic efforts.

Development of Novel Therapeutic Agents based on the this compound Scaffold

The versatile isatin scaffold has been a fertile ground for the development of a wide range of therapeutic agents. The this compound core can be envisioned as a starting point for creating novel drugs targeting various diseases.

Caspase Inhibitors for Apoptosis-Related Diseases: Isatin derivatives, particularly isatin sulfonamides, have been identified as potent and selective inhibitors of caspases, key enzymes in the apoptotic pathway. nih.govdocumentsdelivered.com Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov Research has shown that isatin sulfonamide analogs can exhibit selective inhibition of executioner caspases-3 and -7 over initiator caspases. nih.gov The development of novel this compound-based caspase inhibitors could offer new therapeutic strategies for conditions where modulating apoptosis is beneficial.

Anticancer Agents: The indole nucleus is a prominent feature in many anticancer drugs. snmjournals.org Derivatives of indole-2,3-dione have demonstrated the ability to reduce the viability of cancer cells by inducing apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3. nih.gov Furthermore, N-substituted indole-based analogues have been designed as inhibitors of enzymes relevant to cancer, such as monoamine oxidase B (MAO-B). mdpi.com By leveraging the this compound scaffold, it is plausible to design novel anticancer agents with improved efficacy and selectivity.

Inhibitors of Other Clinically Relevant Enzymes: The therapeutic potential of the isatin scaffold extends beyond caspases and cancer-related targets. For example, indazole derivatives, which share structural similarities with the indole core, have been developed as inhibitors for a range of enzymes, including fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and aurora kinases. nih.gov This suggests that the this compound backbone could be adapted to create inhibitors for a variety of other clinically significant enzymes.

Preclinical Development Considerations for Lead Compounds

Once a lead compound based on the this compound scaffold is identified, a series of preclinical studies are essential to assess its potential for clinical development.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical. In silico ADME prediction tools can provide early insights into a compound's likely pharmacokinetic behavior. nih.gov For instance, studies on N-benzylisatin-aryl-hydrazones have utilized in silico ADME tools to compare their predicted properties with those of the established drug gefitinib. nih.gov Experimental validation of these predictions through in vitro and in vivo studies is a crucial step in preclinical development.

In Vivo Efficacy and Safety Assessment: The therapeutic potential of a lead compound must be demonstrated in relevant animal models of disease. For anticancer agents, this typically involves xenograft models where the compound's ability to inhibit tumor growth is evaluated. nih.gov Concurrently, comprehensive safety and toxicology studies are necessary to identify any potential adverse effects and to establish a safe therapeutic window.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, multiple targets" is gaining traction as a powerful strategy to address complex diseases with multifactorial etiologies. nih.gov The isatin scaffold, with its diverse biological activities, is well-suited for the development of multi-target directed ligands.

Designing Dual-Action Agents: By strategically modifying the this compound structure, it may be possible to create compounds that modulate multiple targets simultaneously. For example, isatin-based Schiff bases have been explored as multi-target agents with antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. nih.gov This polypharmacological approach could lead to more effective therapies with improved clinical outcomes.

Application in Radiopharmaceutical Development and Diagnostic Tools (e.g., PET imaging of caspases)

The ability to non-invasively image biological processes at the molecular level is a powerful tool in both research and clinical practice. The this compound scaffold, with its inherent ability to be modified for radiolabeling, holds promise for the development of novel diagnostic imaging agents.

PET Tracers for Apoptosis Imaging: Positron Emission Tomography (PET) is a highly sensitive imaging modality that can be used to visualize and quantify biological processes in vivo. Radiolabeled isatin analogs have been developed as PET tracers for imaging caspase-3 activation, a key event in apoptosis. nih.gov The fluorine atom in the 2-fluorobenzyl group of this compound could potentially be replaced with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) to create a PET radiotracer. Such a tracer could be used to monitor the early response of tumors to anticancer therapies that induce apoptosis.

Emerging Research Frontiers and Unexplored Biological Activities

While much is known about the biological activities of the isatin scaffold, there remain unexplored frontiers for this compound. Future research could focus on investigating its potential in a variety of therapeutic areas.

Table 1: Potential Unexplored Biological Activities and Therapeutic Targets

| Potential Biological Activity | Potential Therapeutic Target(s) | Rationale |

|---|---|---|

| Neuroprotective Effects | Kinases involved in neurodegeneration, MAO-B | Indole derivatives have shown activity against neurodegenerative targets. |

| Antiviral Activity | Viral proteases, polymerases | The isatin scaffold has been investigated for antiviral properties. |

The exploration of these and other potential biological activities could uncover new therapeutic applications for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.